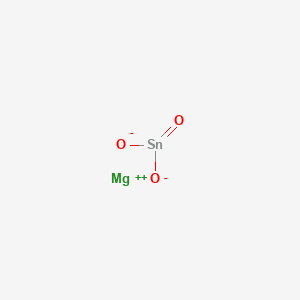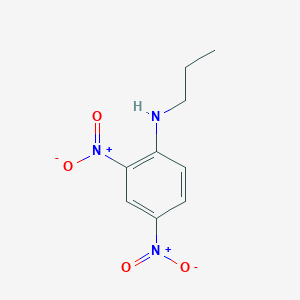
2,4-Dinitro-n-propylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-n-propylaniline (DNPA) is a synthetic compound that belongs to the family of nitroanilines. It is commonly used as a starting material for the synthesis of various organic compounds, including dyes, pharmaceuticals, and pesticides. DNPA has also been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
2,4-Dinitro-n-propylaniline exerts its cytotoxic and genotoxic effects through the induction of oxidative stress and DNA damage. It has been shown to generate reactive oxygen species (ROS) and cause lipid peroxidation, leading to membrane damage and cell death. 2,4-Dinitro-n-propylaniline also causes DNA damage through the formation of DNA adducts, which can lead to mutations and chromosomal aberrations.
Efectos Bioquímicos Y Fisiológicos
2,4-Dinitro-n-propylaniline has been shown to have a range of biochemical and physiological effects on cells and organisms. It has been found to induce apoptosis and necrosis in cells, as well as cause DNA damage and oxidative stress. 2,4-Dinitro-n-propylaniline has also been shown to affect the expression of various genes involved in cell cycle regulation, DNA repair, and oxidative stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dinitro-n-propylaniline has several advantages as a tool for scientific research, including its potent cytotoxic and genotoxic effects, which make it useful for studying the mechanisms of cell death and DNA damage. However, 2,4-Dinitro-n-propylaniline also has some limitations, including its potential toxicity and the need for careful handling and disposal. Additionally, 2,4-Dinitro-n-propylaniline may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 2,4-Dinitro-n-propylaniline. One area of interest is the development of new compounds based on 2,4-Dinitro-n-propylaniline that have improved efficacy and reduced toxicity. Another area of interest is the investigation of the role of 2,4-Dinitro-n-propylaniline in various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to better understand the mechanisms of action of 2,4-Dinitro-n-propylaniline and its effects on different cell types and organisms.
Métodos De Síntesis
2,4-Dinitro-n-propylaniline can be synthesized through a multistep process that involves the reaction of 2-nitrochlorobenzene with n-propylamine, followed by nitration with nitric acid and sulfuric acid. The resulting compound is then purified through recrystallization to obtain pure 2,4-Dinitro-n-propylaniline. This synthesis method has been widely used in the production of 2,4-Dinitro-n-propylaniline for various applications.
Aplicaciones Científicas De Investigación
2,4-Dinitro-n-propylaniline has been used in scientific research as a tool to study the biochemical and physiological effects of nitroanilines. It has been found to have potent cytotoxic and genotoxic effects on cells, making it a useful compound for studying the mechanisms of cell death and DNA damage. 2,4-Dinitro-n-propylaniline has also been used to investigate the role of oxidative stress in various diseases, including cancer and neurodegenerative disorders.
Propiedades
Número CAS |
13059-84-2 |
|---|---|
Nombre del producto |
2,4-Dinitro-n-propylaniline |
Fórmula molecular |
C9H11N3O4 |
Peso molecular |
225.2 g/mol |
Nombre IUPAC |
2,4-dinitro-N-propylaniline |
InChI |
InChI=1S/C9H11N3O4/c1-2-5-10-8-4-3-7(11(13)14)6-9(8)12(15)16/h3-4,6,10H,2,5H2,1H3 |
Clave InChI |
VTYSAZUSTIWCND-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



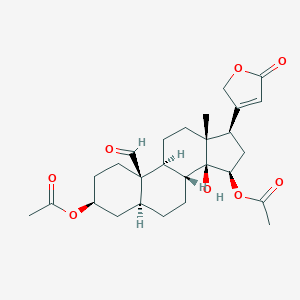
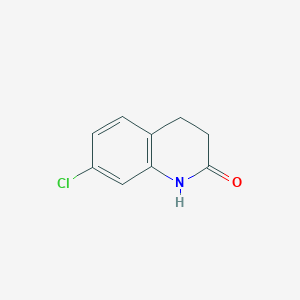
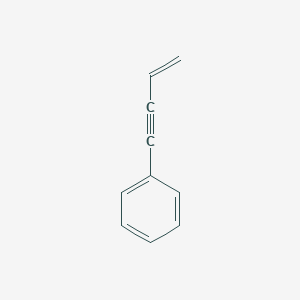

![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)
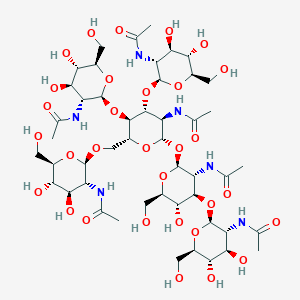
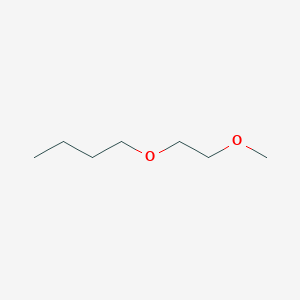
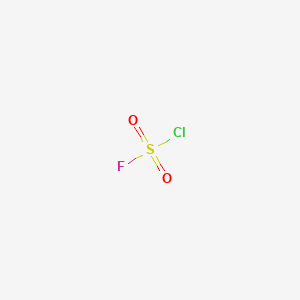


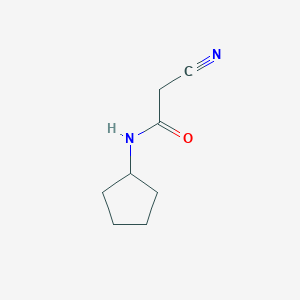
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)

